Cas no 898775-47-8 ((3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone)

(3-Chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone is a fluorinated and chlorinated aromatic ketone derivative featuring a piperidinylmethyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motifs, which are commonly associated with bioactivity, particularly in CNS-targeting and receptor modulation applications. The presence of both halogen substituents (chloro and fluoro) enhances its potential for selective binding interactions, while the piperidine moiety contributes to improved solubility and pharmacokinetic properties. Its well-defined molecular structure makes it a valuable intermediate in the synthesis of more complex bioactive molecules. Suitable for controlled laboratory use, it requires careful handling due to its reactive functional groups.
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone structure
898775-47-8 structure
商品名:(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
CAS番号:898775-47-8
MF:C19H19NOFCl
メガワット:331.81166
CID:1947287
PubChem ID:24724309

(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone 化学的及び物理的性質

名前と識別子

    • (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
    • AG-H-65567
    • 3-CHLORO-5-FLUORO-4'-PIPERIDIN-1-YLMETHYLBENZOPHENONE
    • CTK5G5466
    • KB-181742
    • 3-chloro-5-fluoro-4'-piperidinomethylbenzophenone
    • DTXSID60642708
    • AKOS016019776
    • 898775-47-8
    • 3-chloro-5-fluoro-4'-piperidinomethyl benzophenone
    • (3-Chloro-5-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone
    • (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
    • MFCD03841475
    • MDL: MFCD03841475
    • インチ: InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2
    • InChIKey: LSZCQGVMRPYPKP-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)Cl

計算された属性

  • せいみつぶんしりょう: 331.11400
  • どういたいしつりょう: 331.1139201Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 391
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • PSA: 20.31000
  • LogP: 4.63390

(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone セキュリティ情報

(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
204293-5g
3-chloro-5-fluoro-4'-piperidinomethyl benzophenone
898775-47-8 97%
5g
£2025.00 2022-03-01
A2B Chem LLC
AH90447-2g
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
898775-47-8 97%
2g
$1169.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658739-2g
(3-Chloro-5-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone
898775-47-8 98%
2g
¥13514.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658739-1g
(3-Chloro-5-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone
898775-47-8 98%
1g
¥6182.00 2024-04-26
Crysdot LLC
CD11023469-1g
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
898775-47-8 95+%
1g
$433 2024-07-19
Chemenu
CM528628-1g
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
898775-47-8 95%
1g
$433 2022-08-31
A2B Chem LLC
AH90447-5g
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
898775-47-8 97%
5g
$2291.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658739-5g
(3-Chloro-5-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone
898775-47-8 98%
5g
¥28948.00 2024-04-26
Crysdot LLC
CD11023469-5g
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
898775-47-8 95+%
5g
$1401 2024-07-19
Fluorochem
204293-1g
3-chloro-5-fluoro-4'-piperidinomethyl benzophenone
898775-47-8 97%
1g
£540.00 2022-03-01

(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone 関連文献

(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanoneに関する追加情報

Introduction to (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone (CAS No. 898775-47-8)

The compound (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, identified by its CAS number 898775-47-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development.

At the core of its molecular structure lies a benzophenone moiety, which is a well-documented scaffold in the design of bioactive compounds. The presence of both chloro and fluoro substituents on the aromatic ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further investigation. Specifically, the chloro group at the 3-position and the fluoro group at the 5-position contribute to its electronic properties and influence its interactions with biological targets.

The other critical component of this compound is the piperidin-1-ylmethyl group attached to one of the phenyl rings. Piperidine derivatives are widely recognized for their role in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. The introduction of this group not only diversifies the compound's pharmacophoric features but also opens up possibilities for exploring new therapeutic pathways.

In recent years, there has been a surge in research focusing on molecules that exhibit dual functionality, capable of interacting with multiple biological targets simultaneously. This approach has been particularly successful in treating complex diseases such as cancer, inflammation, and neurological disorders. The compound (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone fits well within this paradigm, as its structure suggests potential interactions with both nuclear receptors and membrane-bound receptors.

One of the most promising areas of research involving this compound is its potential as an agonist or antagonist for various nuclear receptors. Nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and aryl hydrocarbon receptors (AhR), play crucial roles in regulating gene expression and metabolic processes. Modulating these receptors has been shown to have therapeutic benefits in conditions like diabetes, obesity, and autoimmune diseases. Preliminary studies indicate that (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone may interact with these receptors, offering a novel mechanism for intervention.

Beyond nuclear receptors, this compound also shows promise in targeting membrane-bound receptors involved in pain signaling and neurodegenerative diseases. The piperidin-1-ylmethyl group is particularly noteworthy here, as it can serve as a linker to enhance binding affinity and selectivity. This feature makes it an excellent candidate for designing molecules that can modulate neurotransmitter activity without causing off-target effects.

The synthesis of (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include functional group transformations such as chlorination, fluorination, and alkylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system efficiently. These methods not only improve the synthetic route but also enhance scalability for future industrial applications.

In terms of pharmacokinetic properties, preliminary data suggest that this compound exhibits good solubility in both aqueous and organic solvents, which is crucial for formulation development. Additionally, its metabolic stability indicates that it may have a prolonged half-life in vivo, allowing for once-daily dosing regimens if further validated through clinical studies. These attributes make it an attractive candidate for further development into a therapeutic agent.

The potential applications of (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone extend beyond traditional pharmaceutical uses. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules with tailored biological activities. This versatility underscores its importance not only as a potential drug itself but also as a building block for future discoveries.

As research continues to evolve, new methodologies for drug discovery are being developed to accelerate the identification of lead compounds. Computational chemistry and high-throughput screening technologies are playing increasingly significant roles in this process. The compound's structural features make it an ideal candidate for virtual screening against large databases of biological targets, potentially identifying new therapeutic applications that were previously unexplored.

In conclusion, the compound (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone (CAS No. 898775-47-8) represents a promising entity in pharmaceutical chemistry with diverse applications ranging from modulating nuclear receptors to targeting membrane-bound receptors. Its unique structural attributes, coupled with favorable pharmacokinetic properties, make it an excellent candidate for further investigation and development into novel therapeutic agents.

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